molecular formula C15H16N6O2 B5813039 N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B5813039
M. Wt: 312.33 g/mol
InChI Key: CVPNKTPUGORMJP-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound belonging to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and a dimethoxyphenyl group attached via a methylene bridge. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine under acidic or basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as Lewis acids or transition metal complexes, can also be employed to accelerate the reaction and improve selectivity. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, leading to apoptosis or cell death.

Comparison with Similar Compounds

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds, such as:

These compounds share a similar triazolopyridazine core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of functional groups in this compound imparts distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-10-17-19-15-7-6-14(20-21(10)15)18-16-9-11-4-5-12(22-2)13(8-11)23-3/h4-9H,1-3H3,(H,18,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPNKTPUGORMJP-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NN=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1N=C(C=C2)N/N=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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